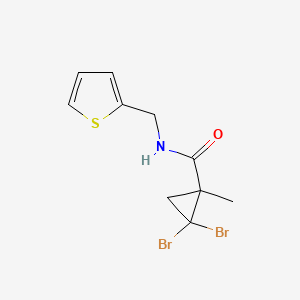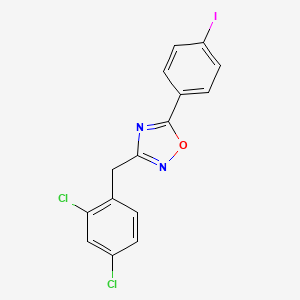![molecular formula C17H16ClIN2O2S B4989572 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as CIPTPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is a potent inhibitor of a specific enzyme called phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. CIPTPB has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and erectile dysfunction.
Mecanismo De Acción
The mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide involves its inhibition of PDE5, which is an enzyme that breaks down cGMP in cells. By inhibiting PDE5, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide increases the levels of cGMP, which can have various physiological effects depending on the cell type. In cancer cells, increased cGMP levels can lead to decreased cell proliferation and increased sensitivity to chemotherapy. In vascular smooth muscle cells, increased cGMP levels can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to sensitize cancer cells to chemotherapy. In vascular smooth muscle cells, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to induce vasodilation and improve blood flow. In the context of erectile dysfunction, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to improve erectile function by increasing penile blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages and limitations for use in lab experiments. One advantage is its potent inhibition of PDE5, which makes it a useful tool for studying the physiological effects of cGMP in cells. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments. However, one limitation of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer. Preclinical studies have shown promising results, but further research is needed to determine its efficacy in clinical trials. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has shown potential as a treatment for cardiovascular disease and erectile dysfunction, and further research is needed to determine its safety and efficacy in human subjects. Finally, there is interest in developing new compounds based on the structure of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with carbon disulfide to form 2-chloro-4-iodophenyl isothiocyanate. This intermediate is then reacted with 4-propoxybenzylamine to form the final product, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide. The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. In particular, its ability to inhibit PDE5 has been studied in the context of various diseases, including cancer, cardiovascular disease, and erectile dysfunction. Preclinical studies have shown that N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide can inhibit the growth of cancer cells and increase the sensitivity of cancer cells to chemotherapy. Additionally, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving blood flow. In the context of erectile dysfunction, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to improve erectile function in animal models.
Propiedades
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2S/c1-2-9-23-13-6-3-11(4-7-13)16(22)21-17(24)20-15-8-5-12(19)10-14(15)18/h3-8,10H,2,9H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYRHQKSINRZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
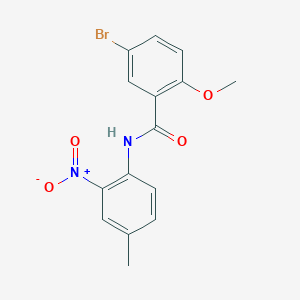
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
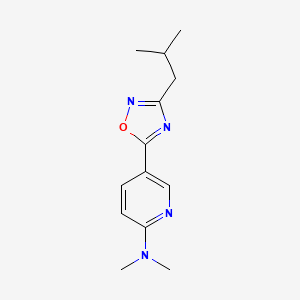
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
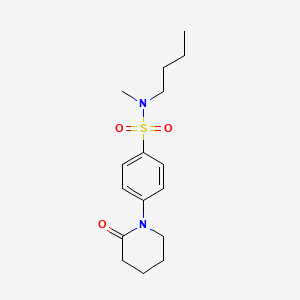
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
